Methyl 3-fluoro-4-(methylsulfonyl)benzoate
CAS No.: 1215074-49-9
Cat. No.: VC0175191
Molecular Formula: C9H9FO4S
Molecular Weight: 232.225
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215074-49-9 |
---|---|
Molecular Formula | C9H9FO4S |
Molecular Weight | 232.225 |
IUPAC Name | methyl 3-fluoro-4-methylsulfonylbenzoate |
Standard InChI | InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 |
Standard InChI Key | ACDGZYOVJKPTRE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F |
Introduction
Structure and Chemical Properties
Methyl 3-fluoro-4-(methylsulfonyl)benzoate features a benzoic acid methyl ester core with two key substituents: a fluorine atom at the meta position (3-position) and a methylsulfonyl group at the para position (4-position). This positional arrangement distinguishes it from its isomer, methyl 4-fluoro-3-(methylsulfonyl)benzoate, which has the substituents in reverse positions.
Physical and Chemical Characteristics
The compound possesses several notable physical and chemical characteristics that can be inferred from its structure and comparison with similar compounds:
Property | Description |
---|---|
Molecular Formula | C₉H₉FO₄S |
Molecular Weight | Approximately 232.23 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Probably soluble in organic solvents (acetone, dichloromethane, ethyl acetate); limited water solubility |
Melting Point | Expected to be in the range of 80-120°C based on similar compounds |
Stability | Relatively stable under normal conditions; sensitive to strong bases |
Structural Features
The electronic properties of this compound are significantly influenced by its substituents:
-
The fluorine atom contributes electronegative character and can participate in hydrogen bonding
-
The methylsulfonyl group serves as a strong electron-withdrawing group
-
The methyl ester provides a reactive functional handle for further transformations
Reagents | Conditions | Expected Yield |
---|---|---|
3-Fluoro-4-(methylsulfonyl)benzoic acid, Methanol, H₂SO₄ | Reflux, 4-6 hours | 75-85% |
3-Fluoro-4-(methylsulfonyl)benzoic acid, Methanol, SOCl₂ | 0°C to room temperature, 2-3 hours | 80-90% |
Methylsulfonylation of Methyl 3-Fluorobenzoate
Step | Reagents | Conditions |
---|---|---|
1. Sulfonylation | Methyl 3-fluorobenzoate, Chlorosulfonic acid | 0°C to room temperature |
2. Methylation | Product from step 1, Methyl iodide, Base | Room temperature, 12 hours |
3. Oxidation | Methylthio intermediate, H₂O₂, Acetic acid | Room temperature to 50°C |
Position-Selective Fluorination
A third approach might involve selective fluorination of methyl 4-(methylsulfonyl)benzoate:
Reagents | Conditions | Considerations |
---|---|---|
Methyl 4-(methylsulfonyl)benzoate, Selectfluor | Acetonitrile, room temperature to 50°C | Regioselectivity challenges may require directing groups |
Methyl 4-(methylsulfonyl)benzoate, N-Fluorobenzenesulfonimide | Acidic conditions, controlled temperature | Careful optimization of reaction conditions needed |
Chemical Reactivity
The presence of multiple functional groups in methyl 3-fluoro-4-(methylsulfonyl)benzoate gives rise to diverse chemical reactivity patterns.
Ester Hydrolysis
The methyl ester group can undergo hydrolysis under various conditions:
Conditions | Products | Notes |
---|---|---|
Aqueous NaOH, MeOH/THF | 3-Fluoro-4-(methylsulfonyl)benzoic acid sodium salt | Basic conditions, mild |
Aqueous LiOH, THF | 3-Fluoro-4-(methylsulfonyl)benzoic acid lithium salt | Selective for methyl esters |
Aqueous HCl, reflux | 3-Fluoro-4-(methylsulfonyl)benzoic acid | Acidic conditions, more vigorous |
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position, influenced by the electron-withdrawing methylsulfonyl group at the 4-position, may participate in nucleophilic aromatic substitution reactions:
Nucleophile | Conditions | Expected Product |
---|---|---|
Primary amines | DMF, elevated temperature | 3-Amino-4-(methylsulfonyl)benzoate derivatives |
Alkoxides | Polar aprotic solvent, heat | 3-Alkoxy-4-(methylsulfonyl)benzoate derivatives |
Thiols | Base, DMF | 3-Thioether-4-(methylsulfonyl)benzoate derivatives |
Reduction Reactions
Various functional groups in the molecule can be selectively reduced:
Target Group | Reducing Agent | Product |
---|---|---|
Ester | LiAlH₄, THF | 3-Fluoro-4-(methylsulfonyl)benzyl alcohol |
Ester | DIBAL-H, -78°C | 3-Fluoro-4-(methylsulfonyl)benzaldehyde |
Methylsulfonyl | Raney Ni, H₂ | Methyl 3-fluoro-4-(methylthio)benzoate |
Applications in Synthetic Chemistry
Methyl 3-fluoro-4-(methylsulfonyl)benzoate serves as a valuable building block in organic synthesis due to its multiple functional handles.
Pharmaceutical Intermediates
The compound can potentially serve as an intermediate in the synthesis of pharmaceutical compounds due to several advantageous features:
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The fluorine atom enhances metabolic stability and membrane permeability
-
The methylsulfonyl group can engage in hydrogen bonding with biological targets
-
The ester functionality allows for further derivatization
Cross-Coupling Chemistry
The aromatic ring with its substituents provides opportunities for transition metal-catalyzed cross-coupling reactions:
Reaction Type | Conditions | Potential Application |
---|---|---|
Suzuki-Miyaura | Pd catalyst, boronic acid, base | C-C bond formation for complex molecules |
Buchwald-Hartwig | Pd catalyst, amine, base | C-N bond formation for pharmaceutical scaffolds |
Sonogashira | Pd/Cu catalyst, terminal alkyne | Introduction of alkynyl groups |
Structural Feature | Potential Biological Interaction |
---|---|
Fluorine atom | Can form multipolar interactions with protein binding pockets |
Methylsulfonyl group | Strong hydrogen bond acceptor, can interact with amino acid residues |
Aromatic core | Potential for π-stacking with aromatic amino acids |
Comparison with Known Bioactive Compounds
Several marketed drugs and bioactive compounds contain similar structural elements:
Drug Class | Examples | Shared Structural Features |
---|---|---|
COX-2 Inhibitors | Celecoxib, Rofecoxib | Methylsulfonyl group on aromatic ring |
Tyrosine Kinase Inhibitors | Various fluorinated derivatives | Strategically placed fluorine atoms |
SSRI Antidepressants | Fluoxetine derivatives | Fluorinated aromatic systems |
Spectroscopic Properties
The unique substitution pattern of methyl 3-fluoro-4-(methylsulfonyl)benzoate would produce characteristic spectroscopic profiles useful for identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key NMR signals would include:
Type | Expected Chemical Shifts | Coupling Patterns |
---|---|---|
¹H NMR | 3.9-4.0 ppm (s, 3H, OCH₃) | Singlet for methyl ester |
3.0-3.2 ppm (s, 3H, SO₂CH₃) | Singlet for methylsulfonyl | |
7.3-8.2 ppm (m, 3H, aromatic) | Complex pattern due to F-coupling | |
¹³C NMR | 52-54 ppm (OCH₃) | - |
44-46 ppm (SO₂CH₃) | - | |
115-165 ppm (aromatic) | C-F coupling visible | |
¹⁹F NMR | -110 to -130 ppm | Dependent on adjacent substituents |
Infrared Spectroscopy
Key IR absorption bands would likely include:
Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
---|---|---|
C=O (ester) | 1700-1730 | Strong |
S=O (sulfonyl) | 1300-1350 and 1120-1160 | Strong |
C-F | 1000-1100 | Medium |
Aromatic C=C | 1450-1600 | Medium |
Comparison with Isomeric Structures
The properties of methyl 3-fluoro-4-(methylsulfonyl)benzoate can be contrasted with those of its positional isomer, methyl 4-fluoro-3-(methylsulfonyl)benzoate.
Structural Differences
Feature | Methyl 3-Fluoro-4-(Methylsulfonyl)benzoate | Methyl 4-Fluoro-3-(Methylsulfonyl)benzoate |
---|---|---|
Fluorine Position | 3-position (meta) | 4-position (para) |
Methylsulfonyl Position | 4-position (para) | 3-position (meta) |
Electronic Distribution | Different electron density pattern | Different electron density pattern |
Reactivity Differences
The positional isomerism would lead to significant differences in reactivity:
Reaction Type | Methyl 3-Fluoro-4-(Methylsulfonyl)benzoate | Methyl 4-Fluoro-3-(Methylsulfonyl)benzoate |
---|---|---|
Nucleophilic Aromatic Substitution | F at meta position, less activated | F at para position, more activated |
Electrophilic Aromatic Substitution | Different regioselectivity expected | Different regioselectivity expected |
Hydrogen Bonding Capacity | Different spatial arrangement of H-bond acceptors | Different spatial arrangement of H-bond acceptors |
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